N-Morpholinomethyl-3-bromophenylsuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Morpholinomethyl-3-bromophenylsuccinimide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholinomethyl group attached to a 3-bromophenylsuccinimide backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Morpholinomethyl-3-bromophenylsuccinimide typically involves a multi-step process. One common method starts with the bromination of phenylsuccinimide to introduce the bromine atom at the 3-position. This is followed by a Mannich reaction, where morpholine, formaldehyde, and the brominated phenylsuccinimide are reacted to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-Morpholinomethyl-3-bromophenylsuccinimide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The morpholinomethyl group can engage in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Explored for its anticonvulsant properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-Morpholinomethyl-3-bromophenylsuccinimide exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
N-Bromosuccinimide: Shares the brominated succinimide structure but lacks the morpholinomethyl group.
Morpholine Derivatives: Compounds like morpholine itself or other morpholine-containing molecules.
Uniqueness
N-Morpholinomethyl-3-bromophenylsuccinimide is unique due to the combination of the brominated phenylsuccinimide and the morpholinomethyl group. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
60050-37-5 |
---|---|
Molecular Formula |
C15H17BrN2O3 |
Molecular Weight |
353.21 g/mol |
IUPAC Name |
3-(3-bromophenyl)-1-(morpholin-4-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17BrN2O3/c16-12-3-1-2-11(8-12)13-9-14(19)18(15(13)20)10-17-4-6-21-7-5-17/h1-3,8,13H,4-7,9-10H2 |
InChI Key |
BTSYLONQAQWUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.